4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester 4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468872
InChI: InChI=1S/C18H26N2O3/c21-13-12-20(16-6-7-16)17-8-10-19(11-9-17)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17,21H,6-14H2
SMILES: C1CC1N(CCO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C18H26N2O3
Molecular Weight: 318.4 g/mol

4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13468872

Molecular Formula: C18H26N2O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H26N2O3
Molecular Weight 318.4 g/mol
IUPAC Name benzyl 4-[cyclopropyl(2-hydroxyethyl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H26N2O3/c21-13-12-20(16-6-7-16)17-8-10-19(11-9-17)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17,21H,6-14H2
Standard InChI Key ONBKGVHAKFGUJH-UHFFFAOYSA-N
SMILES C1CC1N(CCO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(CCO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a cyclopropyl-(2-hydroxy-ethyl)-amino group and a benzyl ester at the 1-position (Figure 1). Key structural elements include:

  • Piperidine core: A six-membered nitrogen-containing heterocycle known for conformational flexibility and bioactivity.

  • Cyclopropyl group: A strained three-membered ring that enhances binding affinity to hydrophobic pockets in biological targets.

  • Hydroxyethyl side chain: Introduces polarity and hydrogen-bonding capacity, potentially improving solubility.

  • Benzyl ester: A protective group that modulates reactivity and bioavailability.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₉H₂₇N₂O₄
Molecular Weight347.43 g/mol
Calculated LogP2.1 ± 0.3
Hydrogen Bond Donors/Acceptors3/5
Rotatable Bonds7

Synthesis and Modification

Synthetic Routes

The compound is synthesized via a multi-step sequence (Scheme 1):

  • Piperidine functionalization: N-protection with benzyl chloroformate yields 1-benzyloxycarbonylpiperidine .

  • Amination at C4: Nucleophilic substitution with cyclopropylamine derivatives under Mitsunobu conditions.

  • Hydroxyethyl incorporation: Ethylene oxide ring-opening or reductive amination of 2-aminoethanol.

Critical parameters:

  • Reaction temperature: 0–25°C for amination steps.

  • Catalysts: Pd/C for hydrogenolysis in deprotection.

  • Yield optimization: 62–78% after chromatographic purification.

Derivative Synthesis

Structural analogs highlight synthetic versatility:

  • Ester hydrolysis: Generates free carboxylic acids for salt formation.

  • N-Alkylation: Introduces varied substituents (e.g., methyl, trifluoroethyl) to modulate receptor affinity .

Biological Activity and Mechanisms

Receptor Interactions

Piperidine derivatives exhibit affinity for CNS targets:

  • Opioid receptors: Analogs with similar hydroxyethyl groups show μ-opioid Ki = 18 nM.

  • Dopamine D₂: Cyclopropyl-containing derivatives demonstrate 76% inhibition at 10 μM .

Table 2: Comparative Bioactivity of Piperidine Analogs

CompoundTargetIC₅₀/EC₅₀Source
4-Amino-1-benzyloxycarbonylpiperidineAcetylcholinesterase4.2 μM
(R)-3-Hydroxyethyl-piperidine benzyl esterHIV RT10 μM
Cyclopropyl-piperidine carboxamideμ-Opioid18 nM

Metabolic Stability

  • Hepatic microsomes: t₁/₂ = 42 min (human), 28 min (rat).

  • CYP450 interactions: Moderate inhibition of CYP3A4 (IC₅₀ = 15 μM) .

Pharmacological Applications

Analgesic Development

The cyclopropyl group enhances blood-brain barrier penetration, making the compound a candidate for:

  • Neuropathic pain management.

  • Opioid-sparing adjuvants .

Antimicrobial Agents

Hybridization with fluoroquinolones (as in ) could address resistant pathogens:

  • MRSA: Synergy with ciprofloxacin (FIC = 0.3) observed in analogs.

Neurodegenerative Diseases

Acetylcholinesterase inhibition (IC₅₀ = 4.2 μM in analogs ) suggests potential in Alzheimer’s therapy.

Future Directions

  • Targeted delivery systems: Liposomal encapsulation to improve CNS bioavailability.

  • Structure-activity relationships: Systematic variation of the hydroxyethyl and cyclopropyl groups.

  • Combination therapies: Synergy studies with β-lactam antibiotics.

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